REACTION_SMILES
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[C:12]1(=[O:22])[c:13]2[c:14]([cH:18][cH:19][cH:20][cH:21]2)[C:15](=[O:17])[NH:16]1.[CH2:1]([CH3:2])[O:3][C:4]([CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][Br:10])=[O:11].[CH3:24][N:25]([CH3:26])[CH:27]=[O:28].[K:23]>>[CH2:1]([CH3:2])[O:3][C:4]([CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][N:16]1[C:12](=[O:22])[c:13]2[c:14]([cH:18][cH:19][cH:20][cH:21]2)[C:15]1=[O:17])=[O:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1NC(=O)c2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CCCCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K]
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Name
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Type
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product
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Smiles
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CCOC(=O)CCCCCN1C(=O)c2ccccc2C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |